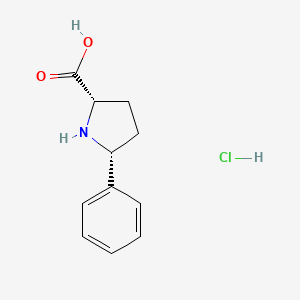

Chlorhydrate de cis-5-phényl proline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

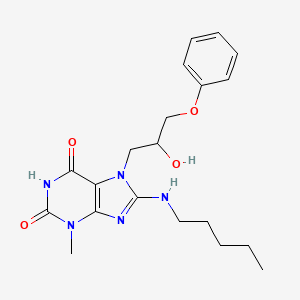

Cis-5-Phenyl prolinates with electrophilic substituents at the fourth position of a pyrrolidine ring were synthesized by 1,3-dipolar cycloaddition of arylimino esters with divinyl sulfone and acrylonitrile . This efficient and straightforward synthetic procedure has made the cis-5-phenyl proline scaffold a popular choice for the construction of potential inhibitors .Molecular Structure Analysis

The unique ability of proline to adopt both cis and trans conformations in significant abundance is rooted from the steric hindrance of these two forms being similar, which is different from that in linear residues .Chemical Reactions Analysis

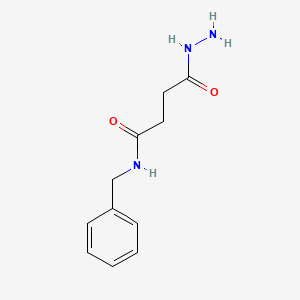

The reaction of pyrrolidine with the carbonyl donor can give enamine that could proceed reaction with the re-face of the aldehydes to give the iminium ion . The latter can undergo hydrolysis to afford chiral β-hydroxyketone .Mécanisme D'action

Target of Action

The primary target of cis-5-Phenyl proline hydrochloride is the Staphylococcus aureus sortase SrtA isoform . This enzyme plays a crucial role in the pathogenicity and virulence of Staphylococcus aureus, a gram-positive bacterium responsible for various infections .

Mode of Action

cis-5-Phenyl prolinates, which include cis-5-Phenyl proline hydrochloride, inhibit Staphylococcus aureus sortase SrtA irreversibly . They achieve this by modifying the enzyme Cys184 . This modification disrupts the normal function of the enzyme, thereby inhibiting the bacterium’s ability to cause disease .

Biochemical Pathways

The action of cis-5-Phenyl proline hydrochloride affects the biochemical pathways associated with the surface proteins of Staphylococcus aureus . These surface proteins, which are substrates of sortases, are crucial for the bacterium’s adhesion to host cells and invasion of tissues . By inhibiting sortase SrtA, cis-5-Phenyl proline hydrochloride disrupts these pathways, reducing the bacterium’s pathogenicity and virulence .

Result of Action

The result of cis-5-Phenyl proline hydrochloride’s action is a reduction in the pathogenicity and virulence of Staphylococcus aureus . By inhibiting sortase SrtA, the compound prevents the bacterium from effectively adhering to host cells and invading tissues . This makes it a potential candidate for the development of antibacterials and antivirulence agents .

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of using cis-5-Phenyl proline hydrochloride in lab experiments is its unique chemical structure, which can provide insights into the structure-activity relationship of proline analogs. It is also relatively easy to synthesize, which makes it a cost-effective compound for research purposes. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.

Orientations Futures

There are several future directions for research involving cis-5-Phenyl proline hydrochloride. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, viral infections, and inflammatory diseases. Another direction is to explore its potential as a catalyst in organic synthesis reactions. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various cellular processes.

Méthodes De Synthèse

The synthesis of cis-5-Phenyl proline hydrochloride is a complex process that involves several steps. The most common method used for the synthesis of this compound is the asymmetric synthesis method. This method involves the use of chiral catalysts to selectively produce the desired enantiomer. The synthesis process starts with the reaction of an aldehyde with a proline derivative, followed by a series of steps involving reduction, protection, and deprotection of functional groups. The final step involves the reaction of the intermediate product with hydrochloric acid to obtain the cis-5-Phenyl proline hydrochloride.

Applications De Recherche Scientifique

Agents antibactériens

Chlorhydrate de cis-5-phényl proline: a été étudié comme échafaudage pour la synthèse d'inhibiteurs à mécanisme basé ciblant l'isoforme SrtA de la sortase Staphylococcus aureus . Les sortases sont des transpeptidases à cystéine qui lient les protéines de surface au peptidoglycane, permettant leur affichage sur la surface bactérienne. L'inhibition de SrtA pourrait perturber l'assemblage des protéines de surface, ce qui pourrait conduire à des effets antibactériens.

Agents antivirulents

En modifiant irréversiblement l'enzyme Cys184 de SrtA, les 4-vinylsulfonyl 5-phényl prolinates inhibent la sortase SrtA de S. aureus. Ces composés pourraient servir d'agents antivirulents, empêchant l'affichage des composants de surface microbiens qui contribuent à la maladie staphylococcique .

Staphylococcus aureus résistant à la méthicilline (SARM)

Le SARM est un agent pathogène problématique hautement prioritaire en raison de son incidence élevée, de sa morbidité substantielle et de ses facteurs de virulence qui échappent à la thérapie antimicrobienne typique. L'étude du This compound comme inhibiteur offre une voie potentielle pour lutter contre les infections à SARM .

Adhésion des protéines de surface

Les protéines de surface jouent un rôle crucial dans l'adhésion bactérienne aux cellules hôtes et l'invasion des tissus. Les sortases, y compris SrtA, sont impliquées dans la liaison de ces protéines de surface à l'enveloppe bactérienne. L'inhibition de SrtA à l'aide de composés dérivés du This compound pourrait avoir un impact sur les mécanismes d'adhésion bactérienne .

Nouveaux candidats médicaments

Le manque de nouveaux candidats médicaments avec de nouveaux mécanismes d'action pose un défi dans le traitement des infections à S. aureus. L'exploration de dérivés du This compound comme inhibiteurs potentiels offre une nouvelle perspective pour le développement de médicaments .

Organismes gram-positifs

Au-delà de S. aureus, d'autres bactéries gram-positives utilisent également des sortases pour l'incorporation de protéines de surface. L'étude des effets de dérivés du This compound sur ces organismes pourrait révéler des applications plus larges .

Analyse Biochimique

Biochemical Properties

cis-5-Phenyl Proline Hydrochloride interacts with the enzyme Cys184 of Staphylococcus aureus sortase SrtA . This interaction is irreversible and results in the modification of the enzyme . This property of cis-5-Phenyl Proline Hydrochloride makes it a potential candidate for the development of antibacterials and antivirulence agents .

Cellular Effects

The cellular effects of cis-5-Phenyl Proline Hydrochloride are primarily related to its interaction with the sortase SrtA enzyme. By inhibiting this enzyme, cis-5-Phenyl Proline Hydrochloride can potentially disrupt the display of microbial surface components recognizing adhesive matrix molecules (MSCRAMMs) on the bacterial surface . This could influence cell function by reducing the pathogenicity and virulence of Staphylococcus aureus .

Molecular Mechanism

The molecular mechanism of action of cis-5-Phenyl Proline Hydrochloride involves the irreversible inhibition of the sortase SrtA enzyme. This is achieved through the modification of the enzyme Cys184 . This interaction disrupts the enzyme’s function, potentially leading to a reduction in the virulence of Staphylococcus aureus .

Propriétés

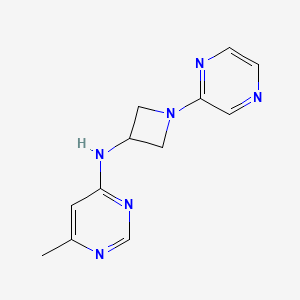

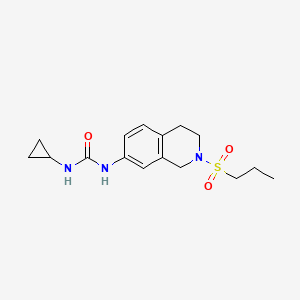

IUPAC Name |

(2S,5R)-5-phenylpyrrolidine-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2.ClH/c13-11(14)10-7-6-9(12-10)8-4-2-1-3-5-8;/h1-5,9-10,12H,6-7H2,(H,13,14);1H/t9-,10+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPIDXEOJSLEQHK-UXQCFNEQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1C2=CC=CC=C2)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N[C@H]1C2=CC=CC=C2)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-chloro-2-thienyl)sulfonyl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2387007.png)

![2-((6-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2387008.png)

![5-((3-Bromophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2387009.png)

![7-(3-chloro-4-methoxyphenyl)-2-(2,5-dimethylbenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2387016.png)

![2-[4-(6-Pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2387018.png)

![N-(2,5-dimethoxybenzyl)-3-[(2-oxo-1,3-benzoxazol-3(2H)-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2387019.png)

![N-(3,4-dimethylphenyl)-11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2387021.png)